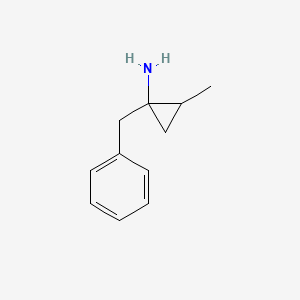

1-Benzyl-2-methylcyclopropanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

862367-58-6 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-benzyl-2-methylcyclopropan-1-amine |

InChI |

InChI=1S/C11H15N/c1-9-7-11(9,12)8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |

InChI Key |

QREHLINLNAWODX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthesis and Elaboration

While specific literature on the synthesis of 1-Benzyl-2-methylcyclopropanamine is scarce, its preparation can be envisioned through established synthetic methodologies for cyclopropylamines.

A plausible route could involve the cyclopropanation of an appropriately substituted alkene followed by the introduction of the amine functionality. For example, the reaction of a diazo compound with an alkene in the presence of a metal catalyst is a common method for forming cyclopropanes. acs.org Subsequent conversion of a functional group on the cyclopropane (B1198618) ring, such as a carboxylic acid via a Curtius rearrangement, could yield the primary amine. acs.org The final step would be the N-benzylation of the resulting 2-methylcyclopropanamine.

Alternatively, a Michael-initiated ring-closure reaction could be employed to construct the substituted cyclopropane ring with the nitrogen atom already incorporated. acs.org

Table 2: Potential Synthetic Approaches

| Synthetic Strategy | Description | Key Reagents |

| Cyclopropanation followed by Amination | Formation of a 2-methylcyclopropanecarboxylic acid derivative from an alkene, followed by conversion to the amine (e.g., via Curtius, Hofmann, or Schmidt rearrangement) and subsequent N-benzylation. | Diazo compounds, Rh or Cu catalysts, Benzyl (B1604629) halide |

| Michael-Initiated Ring Closure | Reaction of a Michael acceptor with a suitable nucleophile to form the cyclopropane ring. | α,β-Unsaturated ester/nitrile, Ylide |

| Reductive Amination | Reaction of a 2-methylcyclopropanone with benzylamine (B48309) in the presence of a reducing agent. | 2-Methylcyclopropanone, Benzylamine, NaBH₃CN |

Stereochemical Aspects in the Synthesis and Transformations of N Benzyl N Methylcyclopropanamine Derivatives

Enantioselective and Diastereoselective Synthetic Routes to Chiral Cyclopropylamine (B47189) Scaffolds

The construction of chiral cyclopropylamines, such as 1-benzyl-2-methylcyclopropanamine, with defined stereochemistry is a significant synthetic challenge. The inherent strain of the three-membered ring and the need to control up to three stereocenters (the two carbons of the cyclopropane (B1198618) ring and the nitrogen atom, if it bears three different substituents and inversion is slow) demand sophisticated synthetic approaches.

A prominent and powerful strategy for establishing the chiral cyclopropane core is through asymmetric cyclopropanation reactions. These methods often employ transition-metal catalysts, such as those based on rhodium, copper, or palladium, in conjunction with chiral ligands. The reaction typically involves the transfer of a carbene or carbene equivalent to an alkene. For the synthesis of a this compound scaffold, a plausible route would involve the cyclopropanation of a substituted alkene.

Chemoenzymatic strategies have also emerged as a potent tool for accessing chiral cyclopropane building blocks. nih.govfigshare.com These methods leverage the high stereoselectivity of enzymes to produce key intermediates. For instance, an engineered enzyme could catalyze the asymmetric cyclopropanation of a vinylarene with a diazo-reagent to yield a chiral cyclopropyl (B3062369) ketone. nih.govfigshare.com This ketone can then be subjected to reductive amination with benzylamine (B48309), followed by N-methylation, to afford the target N-benzyl-N-methylcyclopropanamine. The stereochemistry of the final product would be dictated by the stereoselectivity of the enzymatic cyclopropanation and the conditions of the subsequent amination step.

Another approach involves the diastereoselective synthesis from chiral precursors. For example, a chiral auxiliary can be employed to direct the stereochemical outcome of the cyclopropanation reaction. Subsequent removal of the auxiliary would furnish the enantiomerically enriched cyclopropane.

| Method | Catalyst/Reagent | Substrate Example | Product Type | Typical Stereoselectivity | Reference |

| Asymmetric Cyclopropanation | Rh₂(OAc)₄ / Chiral Ligand | Styrene + Ethyl diazoacetate | Chiral cyclopropanecarboxylate (B1236923) | High ee and dr | General Knowledge |

| Chemoenzymatic Synthesis | Engineered Myoglobin | Vinylarene + Diazoketone | Chiral cyclopropyl ketone | High ee and dr | nih.govfigshare.com |

| Diastereoselective Synthesis | Chiral Auxiliary | Alkene with chiral auxiliary | Diastereomerically pure cyclopropane | High de | General Knowledge |

| Boronate Rearrangement | Thianthrenium salts | gem-bis(boronates) | Cyclopropyl diboronates | High diastereoselectivity | nih.gov |

Stereocontrol in Functionalization and Derivatization Reactions

Once the chiral cyclopropylamine scaffold is synthesized, subsequent functionalization and derivatization reactions must proceed with a high degree of stereocontrol to preserve the hard-won stereochemical integrity. The existing stereocenters on the cyclopropane ring can exert significant influence on the stereochemical outcome of reactions at adjacent positions.

For N-benzyl-N-methylcyclopropanamine derivatives, reactions can occur at the nitrogen atom, the benzyl (B1604629) group, the methyl group, or the cyclopropane ring itself. Functionalization of the amine, for instance, through acylation or alkylation, typically does not affect the stereocenters of the cyclopropane ring. However, if the nitrogen atom becomes a stereocenter (e.g., in a quaternary ammonium (B1175870) salt), the facial selectivity of the reaction would be influenced by the steric bulk of the substituents on the cyclopropane ring.

Derivatization of the cyclopropane ring itself, such as through C-H activation or the introduction of new substituents, is highly dependent on the directing effects of the existing groups. The bulky benzylamino group can sterically hinder one face of the cyclopropane ring, thereby directing incoming reagents to the opposite face. This substrate-controlled diastereoselectivity is a cornerstone of stereocontrolled synthesis in cyclopropane chemistry.

Configurational Stability and Stereoisomer Interconversion Studies

The configurational stability of the chiral centers in N-benzyl-N-methylcyclopropanamine derivatives is a critical consideration. The carbon atoms of the cyclopropane ring are generally configurationally stable under normal conditions due to the high energy barrier for C-C bond cleavage. However, under certain conditions, such as high temperatures or in the presence of radical initiators, ring-opening and subsequent re-closure can lead to stereoisomerization. Computational studies on chiral cyclopropylnitriles have provided insights into the stability of such systems. nih.gov

The stereochemistry at the nitrogen atom is often more dynamic. In most chiral amines, rapid nitrogen inversion occurs at room temperature, leading to a racemic mixture if the nitrogen is the only stereocenter. In the case of N-benzyl-N-methylcyclopropanamine, the nitrogen atom is a stereocenter. The interconversion of the nitrogen stereoisomers is typically rapid. However, the presence of the rigid cyclopropane ring and bulky substituents can influence the rate of inversion.

Interconversion between diastereomers (e.g., cis and trans isomers) of substituted cyclopropanes is generally a high-energy process and does not occur under typical conditions. The cis and trans isomers are configurationally stable and can be separated and studied independently. The interconversion of stereoisomers in related N-substituted systems has been studied, and these processes often involve significant energy barriers. rsc.org For instance, the interconversion of stereoisomers in some N-aryl-N-allyl systems has been shown to proceed through mechanisms other than simple bond rotation. rsc.org

| Stereocenter | Potential for Interconversion | Influencing Factors | Reference |

| Cyclopropane Carbons | Low under normal conditions | High temperature, radical initiators, photochemical conditions | nih.gov |

| Amine Nitrogen | High (rapid inversion) | Temperature, solvent, steric bulk of substituents | General Knowledge |

Cyclopropane Ring Reactivity: Ring-Opening Reactions

The significant angular and torsional strain within the cyclopropane ring is the primary driver for its characteristic ring-opening reactions. This process relieves the strain, leading to the formation of more stable, acyclic structures.

Lewis Acid-Catalyzed Cyclopropane Ring Opening Mechanisms

Lewis acids are potent catalysts for initiating the cleavage of the cyclopropane ring in cyclopropylamines. The mechanism commences with the coordination of the Lewis acid to the lone pair of electrons on the nitrogen atom. This coordination enhances the electron-withdrawing nature of the amino group, thereby weakening the adjacent carbon-carbon bonds of the cyclopropane ring and facilitating their cleavage. This process typically generates a stabilized carbocationic intermediate, which is then susceptible to attack by nucleophiles present in the reaction medium. The regioselectivity of the bond cleavage is influenced by the substitution pattern on the cyclopropane ring, with the most stable possible carbocation being the favored intermediate.

Nucleophilic and Electrophilic Ring-Opening Pathways

The cyclopropane ring in N-benzyl-N-methylcyclopropanamine can be opened through pathways initiated by either nucleophiles or electrophiles.

Electrophilic Ring-Opening: This is a common pathway for cyclopropylamines. Protonation or reaction with another electrophile at the nitrogen atom can trigger a rearrangement where the cyclopropane ring is cleaved. The reaction of N,N-disubstituted cyclopropylamines with acids can lead to the formation of rearranged products through ring-opened intermediates. For instance, treatment with protic acids can induce the cleavage of one of the cyclopropane C-C bonds, leading to an iminium cation that subsequently reacts with a nucleophile.

Nucleophilic Ring-Opening: While less common for simple cyclopropylamines, nucleophilic ring-opening can occur if the ring is activated by strongly electron-withdrawing groups. In the context of N-benzyl-N-methylcyclopropanamine, this pathway is less favored compared to electrophilically initiated processes.

Mechanistic Studies of Bond Cleavage and Rearrangements

Mechanistic investigations into the ring-opening of cyclopropylamines have elucidated the complex pathways involved in bond cleavage and subsequent molecular rearrangements. Studies involving solvolysis and acid-catalyzed reactions of various N-substituted cyclopropylamines have demonstrated the formation of multiple products, indicative of carbocationic intermediates that can undergo rearrangements like hydride or alkyl shifts before being trapped. The specific products formed depend on the reaction conditions, the substitution on the cyclopropane ring, and the nature of the substituents on the nitrogen atom. These studies often employ isotopic labeling and computational chemistry to map the potential energy surfaces and identify the lowest energy pathways for these transformations.

Enzymatic Catalysis of Cyclopropane Ring Opening (General Principles Applied to Cyclopropane Amines)

While specific enzymatic studies on N-benzyl-N-methylcyclopropanamine are not widely reported, the principles of enzymatic catalysis on related cyclopropylamines, such as the well-known antidepressant tranylcypromine, are well-established. Enzymes like monoamine oxidase (MAO) can catalyze the opening of the cyclopropane ring. The generally accepted mechanism involves the oxidation of the amine to an aminium radical cation. This radical intermediate can then undergo rapid cleavage of the cyclopropane ring due to the relief of ring strain, leading to a stabilized carbon-centered radical. This reactive intermediate can then engage in further reactions, leading to the inactivation of the enzyme. This mode of action is a classic example of mechanism-based inhibition.

Reactivity of the Tertiary Amine Functionality

The presence of the N-benzyl-N-methylamino group confers the properties of a typical tertiary amine upon the molecule.

Nucleophilic Reactivity and Quaternization

The nitrogen atom in N-benzyl-N-methylcyclopropanamine possesses a lone pair of electrons, making it a nucleophile and a base. It can readily react with alkylating agents, such as methyl iodide, in a process known as quaternization. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent, resulting in the formation of a quaternary ammonium salt. In this specific case, the product would be a 1-(N-benzyl-N-methylammonio)cyclopropane salt with a positive charge on the nitrogen atom. The rate and extent of this reaction are subject to steric hindrance around the nitrogen atom.

Oxidation Reactions of the Amine

The oxidation of N-substituted cyclopropylamines, such as N-benzyl-N-methylcyclopropanamine, is a complex process that can proceed through different mechanistic pathways, leading to a variety of products. The primary site of oxidation is the amine nitrogen and the adjacent carbon atoms. A significant body of research has focused on the enzymatic oxidation of these compounds, particularly by cytochrome P450 (P450) enzymes, due to their role as mechanism-based inhibitors.

The oxidation of N-benzyl-N-cyclopropylamine (a close analog of N-benzyl-N-methylcyclopropanamine) by P450 has been a subject of debate regarding the operating mechanism. nih.gov Two primary pathways have been proposed: a Single Electron Transfer (SET) mechanism and a Hydrogen Abstraction (HA) mechanism.

Single Electron Transfer (SET) Mechanism: This pathway involves the initial one-electron oxidation of the amine nitrogen to form a nitrogen radical cation (aminium radical). For cyclopropylamines, this intermediate is highly unstable and can undergo rapid ring-opening of the cyclopropyl group. This ring-opened radical can then react further, potentially leading to the inactivation of the enzyme. nih.govnih.gov Oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a known SET enzyme, results exclusively in products derived from the fragmentation of the cyclopropane ring. nih.govacs.orgnih.gov

Hydrogen Abstraction (HA) Mechanism: This mechanism is analogous to typical aliphatic hydroxylation, where a hydrogen atom is abstracted from a carbon atom alpha to the nitrogen. acs.org This is followed by recombination with a hydroxyl radical equivalent to form a carbinolamine intermediate. The carbinolamine is unstable and decomposes to yield an aldehyde and the dealkylated amine. nih.govacs.org

A study on the metabolism of N-benzyl-N-cyclopropylamine by P450 identified several key metabolites, as detailed in the table below. nih.govacs.org

| Metabolite | Yield (%) | Proposed Origin |

| 3-Hydroxypropionaldehyde | 57 | Ring-opening of the cyclopropylaminyl radical. nih.govacs.org |

| Cyclopropanone hydrate | 34 | Decomposition of the carbinolamine intermediate from C-H hydroxylation of the cyclopropyl ring. nih.govnih.govacs.org |

| Benzyl alcohol | 12 | Further reduction of benzaldehyde (B42025). nih.govacs.org |

| Cyclopropylamine | 9 | N-debenzylation. nih.govacs.org |

| Benzaldehyde | 6 | Decomposition of the carbinolamine intermediate from C-H hydroxylation of the benzylic carbon. nih.govacs.org |

| Benzaldoxime | 19 | Further oxidation of the amine. nih.govacs.org |

Interestingly, the tertiary amine analog, N-benzyl-N-cyclopropyl-N-methylamine, did not inactivate P450 and did not produce the ring-opened metabolite, 3-hydroxypropionaldehyde, without first undergoing oxidative N-demethylation to the secondary amine. nih.govacs.org Theoretical studies on the related N-cyclopropyl-N-methylaniline suggest a preference for N-demethylation over N-decyclopropylation. rsc.org

Chemical Transformations of the Benzyl Moiety

The benzyl group in N-benzyl-N-methylcyclopropanamine can undergo various chemical transformations, making it a versatile handle for functional group interconversion or a protecting group for the amine.

The removal of an N-benzyl group via catalytic hydrogenolysis is a common and effective method for the deprotection of amines. nih.govorganic-chemistry.org This reaction typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. nih.govorganic-chemistry.org

The general reaction is as follows:

N-Benzyl-N-methylcyclopropanamine + H₂ (in the presence of Pd/C) → N-methylcyclopropanamine + Toluene

Several factors can influence the efficiency of this reaction:

Catalyst: 10% Pd/C is frequently used, though in some cases, more active catalysts or combinations of catalysts may be necessary. nih.gov

Hydrogen Source: Hydrogen gas (H₂) is the most common hydrogen source, often used at atmospheric or slightly elevated pressures. nih.gov Alternatively, transfer hydrogenation using reagents like ammonium formate (B1220265) can also be employed.

Solvent: A range of solvents can be used, including ethanol, methanol (B129727), and ethyl acetate.

Additives: The addition of an acid, such as hydrochloric acid or acetic acid, can facilitate the reaction by forming the amine salt, which can prevent catalyst poisoning by the free amine product. nih.govnih.gov The use of a solid acid co-catalyst, such as niobic acid-on-carbon, has also been shown to effectively promote the hydrogenative deprotection of N-benzyl groups under mild conditions. nih.gov

A synergistic catalytic system using Pd/C in the presence of 1,1,2-trichloroethane (B165190) as an in-situ source of HCl has been developed for the efficient N-debenzylation of various benzylamines, yielding the corresponding amine hydrochlorides in high yields. organic-chemistry.org This method shows high chemoselectivity, preserving acid-sensitive functional groups. organic-chemistry.org

| Catalyst System | Hydrogen Source | Solvent(s) | Key Features |

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol | Standard conditions, may require elevated pressure or temperature. |

| Pd/C | Ammonium Formate | Methanol | Transfer hydrogenation, avoids the use of H₂ gas. |

| Pd/C with Acetic Acid | H₂ (gas) | Ethanol | Acid additive prevents catalyst poisoning, facilitating the reaction. nih.gov |

| Pd/C and Niobic Acid-on-Carbon | H₂ (gas) | Various | Heterogeneous acid co-catalyst, allows for easy work-up. nih.gov |

| Pd/C with 1,1,2-Trichloroethane | H₂ (gas) | 1,1,2-Trichloroethane | In-situ generation of HCl, high yields of amine hydrochloride. organic-chemistry.org |

The benzylic C-H bonds of the benzyl group are susceptible to oxidation, providing a pathway to other functional groups. Additionally, selective cleavage of the benzyl C-N bond can be achieved under specific oxidative conditions.

Standard oxidizing agents can transform the benzylic methylene (B1212753) group. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize a benzylic CH₂ group to a carboxylic acid. wikipedia.org More selective reagents, such as chromium trioxide complexes or 2-iodoxybenzoic acid (IBX) in DMSO, can oxidize a benzylic methylene to a carbonyl group. wikipedia.org The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), can be used to brominate the benzylic position. wikipedia.org

More recent methods have focused on the selective oxidative cleavage of the C-N bond of benzylamines. An electrochemical approach has been developed for the metal-free oxidative cleavage of the benzyl C-N bond. mdpi.combohrium.com This method utilizes an electric current to oxidize the benzylamine, leading to the formation of the corresponding aldehyde and the debenzylated amine. mdpi.combohrium.com The reaction proceeds through a proposed nitrogen radical cation intermediate. mdpi.com

Another approach involves the use of diisopropyl azodicarboxylate (DIAD) for the selective deprotection of N-benzyl groups. researchgate.net This method has been shown to be effective even in the presence of other sensitive functional groups like azides and O-benzyl ethers. researchgate.net Visible-light-mediated photoredox catalysis has also emerged as a mild and selective method for the cleavage of benzyl ethers and has potential applications for N-benzylamines. mpg.de

Tabulated Compound Data

Strategies for Cyclopropane (B1198618) Ring Formation in Aminated Systems

The formation of the cyclopropane ring in aminated systems is a critical step in the synthesis of compounds like 1-benzyl-2-methylcyclopropanamine. Several classical and modern methods are employed to achieve this transformation.

One common approach involves the cyclization of halo-precursors . For instance, γ-butyrolactone can be converted to 4-chlorobutyric acid, which is then esterified. google.com The resulting ester undergoes cyclization to form a cyclopropanecarboxylate (B1236923) ester. google.com This ester can then be converted to cyclopropylamine (B47189) through ammonolysis to form cyclopropanecarboxamide, followed by a Hofmann rearrangement. google.com

Another widely used method is the Simmons-Smith reaction , which typically involves the reaction of an alkene with a carbenoid, such as one generated from diiodomethane (B129776) and a zinc-copper couple. youtube.comwikipedia.org This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

Michael-initiated ring-closure (MIRC) reactions represent a versatile strategy for constructing cyclopropane rings. rsc.org This method involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. The use of chiral auxiliaries or catalysts can render this process enantioselective. rsc.org

Furthermore, metal-catalyzed reactions of diazo compounds with olefins are powerful for cyclopropane synthesis. wikipedia.orgacs.orgnumberanalytics.com Catalysts based on rhodium and copper are commonly used to generate a metal carbene intermediate from a diazo compound, which then reacts with an alkene to form the cyclopropane ring. wikipedia.orgnumberanalytics.com

More recent developments include the Kulinkovich reaction , which can be applied to amides and nitriles to form aminocyclopropanes. acs.org Additionally, methods involving the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure, have been reported for the synthesis of trans-2-substituted-cyclopropylamines. chemrxiv.org

Installation of N-Benzyl and N-Methyl Moieties via Alkylation and Amination Reactions

Once the cyclopropylamine core is established, the introduction of N-benzyl and N-methyl groups is typically achieved through N-alkylation or reductive amination reactions.

Direct N-Alkylation with Benzylating Reagents

Direct N-alkylation is a straightforward method for introducing the benzyl (B1604629) group onto the nitrogen atom of a cyclopropylamine. This involves the reaction of the primary or secondary amine with a benzylating reagent, such as a benzyl halide (e.g., benzyl bromide or benzyl chloride), in the presence of a base. The base is necessary to neutralize the acid generated during the reaction.

The choice of solvent and base can be crucial for optimizing the reaction conditions and minimizing side reactions. Common solvents include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), while bases can range from inorganic carbonates (e.g., K2CO3) to organic amines (e.g., triethylamine).

For the synthesis of N-heterocycles, copper(I)-catalyzed C-N coupling of aliphatic halides with amines has been shown to proceed at room temperature. organic-chemistry.org This method offers a mild alternative to traditional alkylation procedures.

A general procedure for the N-benzylation of a primary amine can be seen in the synthesis of N-benzyl-1-(trimethylsilyl)methanamine, where benzylamine (B48309) is reacted with (chloromethyl)trimethylsilane. orgsyn.org

| Reagent 1 | Reagent 2 | Product | Conditions |

| Benzylamine | (Chloromethyl)trimethylsilane | N-Benzyl-1-(trimethylsilyl)methanamine | Acetonitrile, room temperature |

| Primary/Secondary Amine | Benzyl Halide | N-Benzyl Amine | Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) |

Reductive Amination Approaches for Amine Introduction

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be employed to introduce the benzyl group. longdom.org This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine.

For the synthesis of a benzyl-substituted amine, cyclopropylamine can be reacted with benzaldehyde (B42025) to form an N-benzylidene cyclopropylamine intermediate, which is then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. longdom.orgresearchgate.net A procedure involving Ti(i-PrO)4 and NaBH4 has been reported for the selective mono-N-alkylation of primary amines. researchgate.net

This method is highly versatile and generally provides good yields. The reaction conditions are typically mild, making it compatible with a variety of functional groups.

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Benzaldehyde | Cyclopropylamine | NaBH4, NaBH3CN, or H2/catalyst | N-Benzylcyclopropanamine |

| Aldehyde/Ketone | Primary/Secondary Amine | Various (e.g., NaBH4) | Substituted Amine |

Advanced Catalytic Methods in Cyclopropylamine Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer high efficiency, selectivity, and functional group tolerance in the synthesis of cyclopropylamines.

Rhodium-Catalyzed Carbonylative Cyclisations

Rhodium catalysts have proven to be highly effective in various transformations, including the synthesis of cyclopropane derivatives. While direct carbonylative cyclisations to form cyclopropylamines are less common, rhodium catalysts play a crucial role in related reactions. For instance, rhodium(II) complexes are widely used to catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. wikipedia.orgnih.govnih.gov These reactions can be highly enantioselective when chiral rhodium catalysts are employed. nih.govnih.gov

In a related process, rhodium catalysts have been used in the reductive amination of cyclopropyl (B3062369) ketones with amines in the presence of carbon monoxide as a deoxygenating agent to produce cyclopropylamines. acs.org This method avoids the need for an external hydrogen source. acs.org

| Catalyst | Reactants | Product | Key Feature |

| Rhodium(II) complexes | Diazo compound, Alkene | Cyclopropane | High efficiency and stereoselectivity |

| Rh2(OAc)4 | Cyclopropyl ketone, Amine, CO | Cyclopropylamine | Reductive amination without external H2 |

Metal-Catalyzed Hydrobenzylation and C-C Bond Formation

Metal-catalyzed hydrobenzylation has emerged as a valuable tool for C-C bond formation. While not directly forming the C-N bond of the target molecule, these methods can be used to construct the carbon skeleton. For example, iron-catalyzed hydrobenzylation has been used for the stereoselective synthesis of complex molecules. acs.org

More directly relevant to amine synthesis is the nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides to produce chiral alkyl amines. acs.org This method demonstrates high regio- and enantioselectivity. acs.org

Palladium-catalyzed cross-coupling reactions are also extensively used. For instance, a protocol for the monoarylation of cyclopropylamine using a palladium catalyst with a specific phosphine (B1218219) ligand has been reported, enabling the coupling of a wide range of (hetero)aryl chlorides at room temperature. chemrxiv.org

| Catalyst System | Reactants | Product | Reaction Type |

| Iron catalyst | Alkene, Benzyl bromide | Hydrobenzylated product | Hydrobenzylation |

| Nickel/ligand | Enecarbamate, Alkyl halide | Chiral alkyl amine | Hydroalkylation |

| Palladium/YPhos ligand | Cyclopropylamine, (Hetero)aryl chloride | N-Arylcyclopropylamine | Monoarylation |

Phase-Transfer Catalysis in Benzylation Reactions

Phase-transfer catalysis (PTC) represents a highly effective method for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. nih.gov The catalyst, typically an onium salt like a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anionic species from the aqueous or solid layer into the organic layer, where the reaction can proceed. nih.govrsc.org This technique has been successfully applied to a variety of organic transformations, including benzylation reactions. nih.gov

Research into novel phase-transfer catalysts has demonstrated the viability of cyclopropenium ions as an efficient platform. nih.gov These catalysts are notable for their amenability to large-scale synthesis and structural modification. In a study evaluating their efficacy, various tris(dialkylamino)cyclopropenium (TDAC) salts were screened for their ability to catalyze the benzylation of an enolate. The results indicated a positive correlation between the lipophilicity of the catalyst and the efficiency of the reaction. nih.gov

Furthermore, cyclopropenium catalysts have been shown to be effective in the benzylation of a range of pro-nucleophiles, including ketones, esters, and amides. For instance, the cyclopropenium salt tris(diisopropylamino)cyclopropenium iodide effectively catalyzes the benzylation of various substrates. nih.gov This demonstrates the broad applicability of this catalytic system. The efficiency of these cyclopropenium catalysts has been found to be comparable or even superior to several established phase-transfer catalysts under similar conditions. nih.gov

| Catalyst | Solvent | Isolated Yield (%) |

|---|---|---|

| tris(diisopropylamino)cyclopropenium iodide | 2-Butanone | 76 |

| tris(dicyclohexylamino)cyclopropenium chloride | 2-Butanone | 68 |

| tris(diisopropylamino)cyclopropenium iodide | Ethyl Acetate | 68 |

| tris(diisopropylamino)cyclopropenium iodide | Cyclopentyl Methyl Ether | 47 |

| Tetrabutylammonium (B224687) Iodide | 2-Butanone | 70 |

| 18-Crown-6 | 2-Butanone | 43 |

Asymmetric Catalysis in Stereoselective Cyclopropane Formation

The construction of the chiral cyclopropane ring is a critical step in the synthesis of optically active molecules like this compound. Asymmetric catalysis offers powerful strategies to control the stereochemistry of this three-membered carbocycle. nih.govrsc.org Various transition-metal-based catalytic systems have been developed for the asymmetric cyclopropanation of alkenes. nih.govdicp.ac.cn

One prominent approach involves metalloradical catalysis (MRC). Cobalt(II) complexes of specifically designed D2-symmetric chiral amidoporphyrins have been shown to be highly effective for the asymmetric radical cyclopropanation of alkenes with in-situ generated α-heteroaryldiazomethanes. nih.gov This method provides a general route to valuable chiral heteroaryl cyclopropanes, achieving high yields with excellent diastereoselectivities and enantioselectivities. The mechanism is understood to proceed through a stepwise radical process involving metal-stabilized organic radicals as key intermediates. nih.gov

Another successful strategy employs chiral-at-metal rhodium(III) complexes. These catalysts mediate an enantioselective cyclopropanation reaction between sulfoxonium ylides and various α,β-unsaturated compounds. organic-chemistry.orgacs.org This method is particularly effective for synthesizing optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The high levels of stereoselectivity are attributed to weak coordination between the chiral rhodium catalyst and the substrate. organic-chemistry.org The reaction tolerates a wide range of functional groups and proceeds under mild conditions, with studies demonstrating its utility in gram-scale synthesis. organic-chemistry.orgacs.org For example, the reaction of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles using a chiral Rh(III) complex yields the corresponding cyclopropane products in high yields and with excellent enantioselectivity. acs.org

| Substrate Substituent (Benzene Ring) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4-Methyl | 98 | 97 | >20:1 |

| 4-Methoxy | 77 | 99 | >20:1 |

| 4-Fluoro | 91 | 98 | >20:1 |

| 4-Chloro | 92 | 97 | >20:1 |

| 4-Bromo | 81 | 97 | >20:1 |

| 2-Bromo | 74 | 84 | >20:1 |

| Naphthyl | 93 | 97 | >20:1 |

| Cyclopropyl | 65 | 95 | 5:1 |

Derivatization and Chemical Transformations for Advanced Applications

N-Functionalization Strategies for Amine Modifications

The primary amine group in 1-Benzyl-2-methylcyclopropanamine is a key site for chemical modification due to its nucleophilicity. N-functionalization strategies are widely employed to introduce a variety of substituents, thereby altering the compound's steric and electronic properties. The two principal strategies for modifying the amine are N-acylation and N-alkylation.

N-Acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is crucial for creating peptide bonds and for protecting the amino group in multi-step syntheses. mdpi.comtubitak.gov.tr The resulting amide is significantly less nucleophilic than the parent amine. libretexts.org A wide range of acylating agents can be employed, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents. These reactions are typically high-yielding and can be performed under mild conditions. mdpi.com

N-Alkylation introduces alkyl or aryl groups to the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. researchgate.netresearchgate.net N-alkylation is a powerful tool for modulating the basicity and lipophilicity of the amine. The "borrowing hydrogen" mechanism, which uses alcohols as alkylating agents catalyzed by transition metals, represents a sustainable approach where water is the only byproduct. researchgate.net

The table below summarizes common reagents used for these N-functionalization strategies.

| Transformation | Reagent Class | Specific Examples | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide |

| N-Acylation | Anhydrides | Acetic anhydride (B1165640), Boc anhydride (Boc2O) | Amide / Carbamate |

| N-Acylation | Activated Carboxylic Acids | Carboxylic acid + HATU, DCC, or EDC | Amide |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | Secondary/Tertiary Amine |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amine |

| N-Alkylation | "Borrowing Hydrogen" Catalysis | Alcohol + Transition Metal Catalyst (e.g., Ni, Ir) | Secondary/Tertiary Amine |

Cyclopropane (B1198618) Ring Functionalization via Addition or Substitution Reactions

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, making it susceptible to ring-opening reactions under specific conditions. beilstein-journals.orgnih.gov This reactivity provides a pathway for functionalization that is distinct from modifications at the amine or benzyl positions. These transformations often proceed through radical or Lewis acid-catalyzed pathways, leading to a variety of more complex structures. beilstein-journals.orgscispace.com

Ring-opening/cyclization reactions have been extensively studied for various cyclopropane derivatives. beilstein-journals.orgnih.gov For instance, in the presence of a radical initiator, a radical can add to a substituent on the cyclopropane ring, generating a cyclopropyl-substituted carbon radical. This intermediate can undergo a rapid ring-opening to relieve strain, forming a more stable alkyl radical, which can then participate in further reactions, such as intramolecular cyclization with an aromatic ring. beilstein-journals.orgnih.gov

Lewis acid-catalyzed ring-opening offers another route for functionalization. The coordination of a Lewis acid to an electron-withdrawing group on the cyclopropane ring can facilitate nucleophilic attack, leading to the cleavage of a C-C bond in the ring. scispace.com This strategy has been used in enantioselective annulation reactions to create complex heterocyclic systems. scispace.com

The table below outlines general strategies for cyclopropane ring functionalization.

| Reaction Type | Key Reagents/Conditions | Intermediate | Potential Outcome |

|---|---|---|---|

| Radical Ring-Opening | Radical Initiator (e.g., DTBP), Radical Source (e.g., Togni reagent) | Cyclopropyl-substituted radical, followed by ring-opened alkyl radical | Formation of acyclic or larger ring structures |

| Electrophilic Ring-Opening | Electrophiles (e.g., Benzeneselenenyl chloride) | Dipolar species | Regio- and stereoselective formation of functionalized butanedioates |

| Lewis Acid-Catalyzed Annulation | Lewis Acid (e.g., MgI2, Ni(ClO4)2), Nucleophile | Ring-opened intermediate | Formation of larger rings (e.g., tetrahydrofurans, tetrahydro-1,2-oxazines) |

Protecting Group Chemistry Applied to the Amine and Benzyl Moieties

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org For this compound, both the primary amine and the N-benzyl group are sites where protecting group chemistry is relevant.

Amine Protection: The primary amine is highly nucleophilic and susceptible to oxidation, alkylation, and acylation. libretexts.org To achieve chemoselectivity in subsequent reactions, the amine can be protected, most commonly as a carbamate. masterorganicchemistry.commasterorganicchemistry.com Carbamates are ideal protecting groups because they render the nitrogen non-nucleophilic, are stable under a wide range of conditions, and can be removed selectively. masterorganicchemistry.com The most common carbamate protecting groups are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z). masterorganicchemistry.comchemistrytalk.org The Boc group is typically installed using Boc anhydride and is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.comchemistrytalk.orgtcichemicals.com The Cbz group is installed using benzyl chloroformate and is cleaved by catalytic hydrogenation, a process that also removes the existing N-benzyl group. masterorganicchemistry.comcommonorganicchemistry.com

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc2O) | Strong acid (e.g., Trifluoroacetic acid - TFA) masterorganicchemistry.comtcichemicals.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H2, Pd/C) masterorganicchemistry.comcommonorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.comtcichemicals.com |

| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid or reducing agents |

Benzyl Moiety Transformations (Deprotection): The N-benzyl group itself can be considered a protecting group for a primary amine. Its removal, a deprotection step, is a key transformation to yield the corresponding 2-methylcyclopropanamine. The most common and robust method for N-debenzylation is catalytic hydrogenolysis. commonorganicchemistry.comjk-sci.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the carbon-nitrogen bond. commonorganicchemistry.comjk-sci.com Alternative methods for benzyl group removal include oxidative cleavage and the use of strong Lewis acids. wikipedia.orgorganic-chemistry.org

| Deprotection Method | Reagents and Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenolysis | H2 gas, Palladium on carbon (Pd/C), in a solvent like EtOH or MeOH commonorganicchemistry.comjk-sci.com | Most common and efficient method. The reaction produces toluene as a byproduct. jk-sci.com |

| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene with Pd/C jk-sci.com | A safer alternative to using hydrogen gas. jk-sci.com |

| Oxidative Cleavage | Ammonium cerium(IV) nitrate (CAN) for p-methoxybenzyl (PMB) groups wikipedia.org | Applicable if the benzyl group is substituted with electron-donating groups. |

| Birch Reduction | Na or Li in liquid NH3/EtOH | Effective but uses harsh conditions that may not be compatible with other functional groups. |

Advanced Analytical Methodologies for N Benzyl N Methylcyclopropanamine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 1-benzyl-2-methylcyclopropanamine, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously assigning the structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

Given the presence of a chiral center at the C1 and C2 positions of the cyclopropane (B1198618) ring, the protons on the ring and the benzylic methylene (B1212753) group (CH₂) can be diastereotopic, leading to more complex splitting patterns than might be initially expected.

Expected ¹H NMR Spectral Data: The proton signals for this compound can be predicted based on its constituent parts. The aromatic protons of the benzyl (B1604629) group typically appear in the range of 7.2-7.4 ppm. rsc.org The two benzylic protons, being adjacent to the nitrogen and a chiral center, are expected to be diastereotopic and may appear as a pair of doublets (an AB quartet) around 3.8 ppm. researchgate.net The protons on the three-membered cyclopropane ring are highly shielded and will appear upfield, generally between 0.5 and 2.5 ppm. acs.orgchemicalbook.com The methyl group protons on the cyclopropane ring would likely resonate as a doublet in the 1.1-1.3 ppm range. The N-H protons of the primary amine are often broad and can appear over a wide chemical shift range; their signal can be confirmed by its disappearance upon D₂O exchange. pressbooks.pubopenstax.org

Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, the carbons of the phenyl ring would produce signals between 127 and 140 ppm. rsc.org The benzylic carbon (CH₂) would be expected around 48 ppm. The carbons of the cyclopropane ring are characteristically shielded, appearing far upfield, typically between 10 and 35 ppm. The methyl carbon would also be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 140 |

| Benzylic (CH₂) | ~3.8 | ~48 |

| Cyclopropyl (B3062369) (CH) | 0.5 - 2.5 | 10 - 35 |

| Methyl (CH₃) | 1.1 - 1.3 | ~15 |

| Amine (NH₂) | Variable (broad) | N/A |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and break apart in a predictable manner.

The primary fragmentation pathway for benzylamines involves the cleavage of the C-N bond or the C-C bond adjacent to the nitrogen. nih.govnih.gov A dominant fragment would be the benzyl cation or the tropylium (B1234903) ion at m/z 91. Another common fragmentation is the loss of the benzyl group to give a fragment corresponding to the protonated 2-methylcyclopropanamine. The molecular ion peak [M]⁺ would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

Key Fragmentation Pathways:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. nih.govacs.org

Loss of Ammonia (B1221849): Under certain conditions, protonated benzylamines can undergo rearrangement and eliminate ammonia (NH₃). nih.gov

Ring Opening: The cyclopropane ring can also undergo fragmentation, though this is typically less favored than benzylic cleavage.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Likely Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 70 | [C₄H₈N]⁺ | Loss of benzyl radical |

| 56 | [C₃H₆N]⁺ | Cleavage of cyclopropane ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the primary amine and aromatic ring. Primary amines (R-NH₂) are characterized by a pair of N-H stretching bands between 3300 and 3500 cm⁻¹, representing asymmetric and symmetric stretching vibrations. pressbooks.puborgchemboulder.com An N-H bending vibration (scissoring) is also typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of the aromatic ring is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration appears in the 1020-1250 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the non-polar bonds and symmetric vibrations. The symmetric "ring breathing" mode of the benzene (B151609) ring gives a strong, sharp peak around 1000 cm⁻¹. nih.gov While N-H stretches are visible in Raman spectra, they are often weaker than in IR. ias.ac.in The interaction of the amine group with a metal surface, as in Surface-Enhanced Raman Spectroscopy (SERS), can significantly enhance the signals of the NH₂ group, providing insights into adsorption and molecular orientation. acs.orgresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | 3300 - 3500 (typically weak) |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Variable |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 (strong) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | ~1000 (ring breathing, strong) & 1600 |

| Aliphatic C-H (Cyclopropyl/Methyl) | Stretch | 2850 - 3000 | 2850 - 3000 |

| Aliphatic C-N | Stretch | 1020 - 1250 | Variable |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds. Due to its amine group, this compound can exhibit peak tailing on standard non-polar GC columns due to interactions with active sites on the column surface. researchgate.net However, using a column with a stationary phase designed for amines or through derivatization, good chromatographic separation can be achieved. semanticscholar.org Headspace GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful combination for quantification and identification. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound, which can be analyzed using reversed-phase or normal-phase chromatography. sielc.comresearchgate.net In reversed-phase HPLC, a C8 or C18 column is commonly used with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) with a buffer. nih.gov UV detection is effective due to the chromophore of the benzyl group, with a typical detection wavelength around 210 nm or 254 nm. sielc.comsielc.com

Derivatization Techniques for Enhanced Chromatographic Detection

To overcome issues like poor peak shape in GC and low sensitivity in HPLC, derivatization is a common strategy. iu.edugcms.cz This process modifies the analyte to improve its analytical properties.

For Gas Chromatography (GC): The primary amine group of this compound is the main target for derivatization.

Acylation: Reacting the amine with an acylating agent, such as acetic anhydride (B1165640) or a perfluorinated anhydride like trifluoroacetic anhydride (TFAA), replaces the active hydrogens on the nitrogen with an acyl group. nih.govrsc.org This reduces the compound's polarity, masks the active N-H group, and increases volatility, resulting in improved peak symmetry and chromatographic performance. iu.eduresearchgate.net The use of fluorinated anhydrides also introduces electrophoric groups, significantly enhancing sensitivity for electron capture detection (ECD). gcms.cz

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups, which also increases volatility and thermal stability. iu.edu

For High-Performance Liquid Chromatography (HPLC): Derivatization in HPLC is primarily used to attach a chromophore or fluorophore to the molecule, thereby increasing detection sensitivity. thermofisher.comlibretexts.org

Labeling with Fluorophores: Reagents such as dansyl chloride (DNS-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent derivatives. nih.govresearchgate.net This allows for highly sensitive detection using a fluorescence detector.

Labeling with Chromophores: Reagents like o-phthalaldehyde (B127526) (OPA) can be used to form derivatives with strong UV absorption, enhancing detectability with a standard UV-Vis detector. thermofisher.comresearchgate.net This is particularly useful in pre-column or post-column derivatization setups for automated analysis. sigmaaldrich.com

Table 4: Common Derivatization Reagents for this compound Analysis

| Technique | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| GC | Acylating Agent | Trifluoroacetic Anhydride (TFAA) | Increase volatility, improve peak shape, enhance ECD sensitivity. iu.edu |

| GC | Silylating Agent | BSTFA | Increase volatility and thermal stability. iu.edu |

| HPLC | Fluorogenic Agent | Dansyl Chloride (DNS-Cl) | Add a fluorescent tag for sensitive fluorescence detection. libretexts.org |

| HPLC | Fluorogenic Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Form stable, highly fluorescent derivatives. nih.gov |

| HPLC | Chromogenic Agent | o-Phthalaldehyde (OPA) | Add a UV-absorbing tag for enhanced UV detection. thermofisher.com |

Chiral Analytical Methods for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute, as enantiomers of chiral drugs can exhibit significant differences in pharmacological activity and toxicological profiles. Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers. Therefore, the development of robust and sensitive analytical methods for the separation and quantification of these stereoisomers is essential. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), both of which utilize chiral selectors to differentiate between the enantiomers.

While specific methods for the enantiomeric resolution of this compound are not extensively detailed in publicly available literature, methodologies developed for structurally analogous compounds, such as other cyclopropylamines and benzylamines, provide a strong foundation for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. mdpi.comwvu.edu The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs are particularly effective. nih.govyakhak.org These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition abilities through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

The selection of the mobile phase is critical for achieving optimal separation. Normal-phase (using eluents like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol), polar organic, and reversed-phase conditions can be explored. For amine compounds, the addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the stationary phase. nih.gov

Drawing from research on similar structures, a screening approach using various polysaccharide-based columns under different mobile phase conditions would be a standard starting point for method development for this compound. For instance, the direct enantiomeric separation of N-benzyl-alpha-methyl-benzylamine has been successfully achieved on an amylose tris(3,5-dimethylphenylcarbamate) CSP. nih.gov Similarly, methods for tranylcypromine, a structurally related phenylcyclopropylamine, have utilized crown ether-based CSPs. nih.gov

Table 1: Example HPLC Conditions for Chiral Separation of Related Amines This table presents data for compounds structurally related to this compound to illustrate potential starting conditions for method development.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |

| N-benzyl-alpha-methyl-benzylamine | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol/TFA (98:2:0.1) | 1.0 | UV | 1.25 | 1.8 | nih.gov |

| Tranylcypromine | Crownpak CR (+) (S-18-crown-6-ether) | 0.1 N Perchloric acid/Methanol (88:12) | Not Specified | UV | 1.30 | 0.69 | nih.gov |

| (S)-α-Methylbenzylamine (as NBD derivative) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/2-Propanol (90:10) | 1.0 | UV & Fluorescence | 1.21 | 2.58 | yakhak.org |

Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a highly efficient alternative to HPLC for chiral separations, offering advantages such as high separation efficiency, rapid analysis times, and minimal consumption of solvents and chiral selectors. wvu.edu In chiral CE, the separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

For basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They form transient inclusion complexes with the analyte enantiomers. Differences in the stability and formation constants of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation.

The enantiomeric separation can be optimized by adjusting several parameters, including the type and concentration of the CD, the pH and composition of the BGE, and the applied voltage. nih.gov Both neutral (e.g., hydroxypropyl-β-CD) and charged (e.g., sulfated-β-CD) cyclodextrins can be employed. Charged CDs are often preferred for separating the enantiomers of basic compounds at low pH, as they provide an additional separation mechanism based on electrostatic interactions. nih.gov Studies on phenethylamine (B48288) analogs have demonstrated successful enantioseparation using various CD derivatives in combination with optimized buffer systems. nih.govresearchgate.net

Table 2: Example Capillary Electrophoresis Conditions for Chiral Separation of Related Amines This table presents data for compounds structurally related to this compound to illustrate potential starting conditions for method development.

| Analyte | Chiral Selector | Background Electrolyte (BGE) | Applied Voltage (kV) | Capillary Temperature (°C) | Detection | Reference |

| Ephedrine Isomers | 30 mmol/L β-cyclodextrin + 125 mmol/L tetrabutylammonium (B224687) L-argininate | 75 mmol/L Phosphate Buffer (pH 1.5) | Not Specified | Not Specified | UV | nih.gov |

| Amphetamine Analogues | Methylated β-CDs | Low pH buffer | Not Specified | Not Specified | UV | researchgate.net |

| Phenethylamines | Sulfated β-CD | 5 mM Phosphate Buffer (pH 2.5) | Not Specified | Not Specified | UV | nih.gov |

Theoretical and Computational Chemistry Studies of N Benzyl N Methylcyclopropanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to explore the molecular and electronic characteristics of N-substituted cyclopropylamines. nih.govresearchgate.net

Studies on benzyl-type carbanions and related aromatic compounds provide a basis for understanding the electronic behavior of the benzyl (B1604629) group in N-benzyl-N-methylcyclopropanamine. psu.eduepstem.net The distribution of electron density, for instance, is crucial for identifying nucleophilic and electrophilic sites within the molecule. In related systems, it has been shown that the substitution on the aromatic ring can influence the charge distribution across the molecule. psu.edu

The reactivity of cyclopropylamine (B47189) derivatives can be analyzed by examining their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEgap) is a key indicator of chemical reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity. For instance, in a study of N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, the calculated energy gaps of the resulting regioisomers were used to explain the experimentally observed product ratios. mdpi.com

Table 1: Calculated Electronic Properties of Related Amine Compounds

| Compound/System | Method | HOMO (eV) | LUMO (eV) | ΔEgap (eV) | Reference |

| 2,5-AMT | DFT/B3LYP | - | - | 0.18 | mdpi.com |

| 1,5-AMT | DFT/B3LYP | - | - | 0.20 | mdpi.com |

Note: Data for specific isomers of N-benzyl-N-methylcyclopropanamine is not available in the searched literature. The table presents data for related nitrogen-containing heterocyclic compounds to illustrate the application of these calculations.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For cyclopropylamine systems, this can elucidate pathways for reactions such as N-alkylation or ring-opening processes.

Computational studies on the N-alkylation of similar nitrogen-containing heterocycles have demonstrated the utility of these methods. researchgate.netmdpi.com By modeling the reaction of a nucleophilic nitrogen with an alkylating agent like benzyl bromide, researchers can determine the relative stability of possible products and the energy barriers to their formation. mdpi.com The electrostatic potential maps generated from these calculations can visually represent the reactive sites of the molecules. researchgate.net

The study of reaction mechanisms also involves the characterization of transition state structures. These high-energy intermediates determine the kinetic feasibility of a reaction pathway. While specific transition state calculations for 1-Benzyl-2-methylcyclopropanamine were not found, the principles are broadly applicable. For example, understanding the transition states in the reactions of other strained ring systems can provide insights into the potential reactivity of the cyclopropane (B1198618) ring in this molecule.

Conformational Analysis and Molecular Dynamics Simulations of Cyclopropylamine Systems

The three-dimensional structure and flexibility of molecules are critical to their function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible shapes (conformations) of a molecule and their dynamic behavior over time. nih.govrsc.org

For cyclopropylamine derivatives, conformational analysis can reveal the preferred orientations of the benzyl and methyl groups relative to the cyclopropane ring. These preferences are governed by steric and electronic interactions. The analysis of cyclic systems, such as cyclononane, has shown that multiple low-energy conformations can coexist in equilibrium. umn.edu Similar principles would apply to the substituted cyclopropane ring in this compound.

Molecular dynamics simulations provide a time-resolved view of molecular motion, allowing for the observation of conformational changes and intermolecular interactions. nih.govyoutube.com MD simulations have been successfully used to study the conformational dynamics of various cyclic and flexible molecules. nih.govnih.gov For instance, MD studies on methyl-substituted cyclohexanes have demonstrated how simulation temperature affects ring interconversions, correlating with experimentally determined energy barriers. nih.gov Such simulations could be applied to N-benzyl-N-methylcyclopropanamine to understand the flexibility of the N-benzyl bond and the dynamics of the cyclopropane ring.

The use of specialized force fields is often necessary for accurate MD simulations of specific molecular classes, such as cyclodextrins, which are also cyclic structures. chemrxiv.orgmdpi.com Similar considerations would be important for developing accurate models of cyclopropylamine systems.

Synthetic Applications and Building Block Utility

Utilization in the Construction of Complex Organic Molecules

While direct examples of the use of 1-benzyl-2-methylcyclopropanamine in the synthesis of complex molecules are not readily found in the literature, the reactivity of the primary amine group allows for its incorporation into larger structures through various classical and modern synthetic transformations. For instance, it can readily undergo acylation, alkylation, and arylation reactions to form a wide range of amides, secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active compounds.

Based on the reactivity of analogous compounds, this compound could potentially be employed in the synthesis of various classes of complex molecules, including but not limited to:

Alkaloids and Alkaloid-inspired Compounds: The nitrogen atom of the amine can be a key component in the formation of heterocyclic ring systems characteristic of many alkaloids. nih.govdtu.dk

Peptidomimetics: The constrained dipeptide isostere nature of the cyclopropane (B1198618) ring could be utilized to create peptidomimetics with enhanced stability and biological activity.

Pharmacologically Active Compounds: The unique combination of structural motifs suggests potential for the discovery of novel compounds with a range of biological activities, such as anticonvulsant or psychoactive properties, similar to other substituted propionamides and benzylamines. nih.gov

The following table outlines potential transformations for incorporating this compound into more complex structures:

| Reaction Type | Reagent/Catalyst | Potential Product |

| Acylation | Acid chloride, Anhydride (B1165640) | N-(1-benzyl-2-methylcyclopropyl)amide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkyl-1-benzyl-2-methylcyclopropanamine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | N-aryl-1-benzyl-2-methylcyclopropanamine |

| Pictet-Spengler Reaction | Aldehyde | Tetrahydro-β-carboline derivative |

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple bonds in a single operation. The structural elements of this compound make it a promising candidate for participation in such transformations.

The primary amine functionality is a common component in many well-established MCRs, such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative in a single step.

Furthermore, the strained cyclopropane ring can participate in ring-opening reactions under certain conditions, which could be the initiating step of a cascade sequence. For example, under acidic or transition-metal-catalyzed conditions, the cyclopropane ring could open to form a carbocationic intermediate, which could then be trapped by an internal or external nucleophile, leading to the formation of more complex cyclic or acyclic structures.

A potential, though not yet reported, cascade reaction could involve the initial formation of an imine from this compound and an aldehyde, followed by an intramolecular cyclization involving the cyclopropane ring, leading to the synthesis of novel heterocyclic scaffolds. A metal-free tandem demethylenation/C(sp2)-H cycloamination process has been reported for N-benzyl-2-aminopyridines, suggesting that similar transformations could potentially be developed for cyclopropane-containing analogues. nih.gov

Potential as a Chiral Building Block in Asymmetric Synthesis

This compound possesses a stereocenter at the 2-position of the cyclopropane ring, and depending on the substitution pattern, the 1-position can also be chiral. This inherent chirality makes it a valuable potential building block for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

If obtained in an enantiomerically pure form, for example through asymmetric synthesis or chiral resolution, this compound could be used to introduce a defined stereocenter into a target molecule. This is a crucial aspect in the development of many modern pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

The chiral amine can act as a chiral auxiliary, directing the stereochemical outcome of a reaction, and can then be removed in a subsequent step. Alternatively, and more atom-economically, it can be incorporated as a permanent chiral fragment within the final product. Enantioselective synthesis of related C2-functionalized morpholines and piperazines has been achieved using organocatalysis, highlighting the potential for developing similar strategies for cyclopropanamine derivatives. nih.gov

The stereochemical outcome of reactions involving chiral cyclopropane derivatives can be highly dependent on the reaction conditions and the nature of the substituents. The synthesis of enantioenriched polysubstituted cyclopropanes from enol acetates has been demonstrated using enzymatic catalysis, which could be a potential route to access enantiomerically pure starting materials like this compound. nih.gov

The following table summarizes the potential applications of chiral this compound:

| Application | Description |

| Chiral Building Block | Incorporation of a defined stereocenter into a target molecule. |

| Chiral Auxiliary | Temporary use to control the stereochemistry of a reaction. |

| Asymmetric Catalyst | As a ligand for a metal catalyst in an asymmetric transformation. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-2-methylcyclopropanamine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane precursors. For example, bromocyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) can undergo nucleophilic substitution with benzylamine derivatives to introduce the benzyl group . Key intermediates include cyclopropane bromides or epoxides, which are functionalized with methyl and benzyl groups via Grignard or organozinc reagents. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediates via NMR (e.g., cyclopropane proton splitting patterns at δ 0.5–1.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy : NMR reveals cyclopropane protons as distinct multiplets (δ 0.8–1.2 ppm) and benzyl aromatic protons as a singlet or multiplet (δ 7.2–7.4 ppm). NMR identifies quaternary carbons in the cyclopropane ring (δ 15–25 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows fragmentation patterns such as loss of the benzyl group (m/z ~91) or cyclopropane ring cleavage. High-resolution MS (HRMS) confirms molecular formula .

- IR Spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) are critical for amine identification .

Q. What are the stability considerations for storing this compound, and how should samples be handled to prevent degradation?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Use desiccants (e.g., silica gel) to prevent hydrolysis. Regularly assess purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like oxidized amines or cyclopropane ring-opened byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in experimental design. To resolve these:

- Purity Validation : Use LC-MS to confirm compound integrity (>95% purity) and rule out contaminants .

- Assay Conditions : Standardize in vitro assays (e.g., buffer pH, temperature) and validate with positive controls. For in vivo studies, control for metabolic differences using isotopically labeled analogs .

- Data Reproducibility : Replicate experiments across independent labs and apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclopropanation. For example, asymmetric Simmons-Smith reactions with chiral zinc catalysts yield enantiomerically enriched cyclopropanes .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru-BINAP) with reducing agents to achieve >90% ee in hydrogenation steps .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., amine-binding GPCRs). Focus on hydrogen bonding (amine group) and π-π stacking (benzyl ring) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., cyclopropane ring-opening under acidic conditions) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the cyclopropane ring stability of this compound under acidic conditions?

- Methodological Answer : Conflicting reports may arise from solvent polarity or acid strength variations.

- Controlled Experiments : Perform ring-opening reactions in standardized conditions (e.g., 1M HCl in dioxane at 25°C) and monitor via NMR for disappearance of cyclopropane protons .

- Computational Validation : Compare activation energies (DFT) for ring-opening pathways to identify dominant mechanisms .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.